1,3,3-Trimethylpyrrolidine
Description
1,3,3-Trimethylpyrrolidine is a saturated five-membered heterocyclic amine with three methyl substituents at the 1-, 3-, and 3-positions. Its rigid pyrrolidine backbone and methyl groups confer unique steric and electronic properties, making it valuable in pharmaceutical synthesis, catalysis, and materials science. The compound’s basicity (pKa ~10–11) and lipophilicity (logP ~2.6, inferred from analogs in ) enable diverse applications, including as a chiral auxiliary or ligand in asymmetric catalysis .
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1,3,3-trimethylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-7(2)4-5-8(3)6-7/h4-6H2,1-3H3 |
InChI Key |
WACYTCDCBQXUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dichloropropane with ammonia in the presence of a base can yield 1,3,3-trimethylpyrrolidine. Another method involves the reduction of 1,3,3-trimethylpyrrolinium salts using suitable reducing agents .
Industrial Production Methods: Industrial production of 1,3,3-trimethylpyrrolidine typically involves the catalytic hydrogenation of pyrrolidine derivatives. The process is carried out under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1,3,3-Trimethylpyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1,3,3-trimethylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the nitrogen atom allows it to participate in hydrogen bonding and other interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Substituent Variation and Steric Effects
2,2-Dimethylpyrrolidine (CAS 35018-15-6)
1,2,2,5-Tetramethylpyrrolidine (CAS 4565-10-0)
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CAS 1707358-15-3)
Functional Group Modifications
1,3-Dimethylpyrrolidin-2-one (CAS N/A)
3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190310-61-2)
Spiro and Fused Analogues
Spiropyrrolidines (e.g., Scheme 3 in )
Pyrrolo[2,3-b]pyridines ()
- Structure : Bicyclic system with pyrrolidine fused to pyridine.
- Properties: Aromaticity increases stability; nitro/amino groups allow further functionalization.
- Applications : Kinase inhibitors and GPCR modulators .
Physicochemical and Spectroscopic Comparison
| Compound | Molecular Weight | logP | ¹H NMR (δ ppm, Key Signals) | Key Applications |
|---|---|---|---|---|
| 1,3,3-Trimethylpyrrolidine | 113.22 | ~2.6 | 1.05 (s, 6H, 3-CH3), 2.2 (m, 2H, CH2) | Catalysis, Pharmaceuticals |
| 2,2-Dimethylpyrrolidine | 99.18 | ~1.8 | 1.3 (s, 6H, 2-CH3), 2.4 (m, 4H, CH2) | Alkaloid synthesis |
| 1,2,2,5-Tetramethylpyrrolidine | 127.23 | 2.619 | 1.12 (s, 6H, 2-CH3), 1.5 (s, 3H, 5-CH3) | Asymmetric catalysis |
| 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine | 266.19 | ~3.5 | 3.8 (m, 4H, pyrrolidine-H), 8.5 (s, 1H, pyridine-H) | Drug discovery |
Biological Activity
1,3,3-Trimethylpyrrolidine (TMP) is a cyclic amine with a molecular formula of CHN. It is a derivative of pyrrolidine and has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of TMP, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 113.20 g/mol
- Structure : TMP contains a five-membered ring with three methyl groups attached to the nitrogen atom, which influences its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that TMP exhibits antimicrobial activity against various pathogens. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
2. Neuroprotective Effects
TMP has been studied for its neuroprotective properties. In animal models, it has shown the ability to enhance cognitive function and reduce neuroinflammation. This effect is attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
3. Antioxidant Activity
The antioxidant capacity of TMP has been evaluated through various assays. It demonstrated significant free radical scavenging abilities, which may contribute to its protective effects against oxidative damage in cells.
Case Study 1: Neuroprotection in Rodent Models
A study conducted on rodents exposed to neurotoxic agents found that administration of TMP significantly reduced neuronal death and improved behavioral outcomes. The findings suggest that TMP can potentially be developed as a therapeutic agent for neurodegenerative diseases.
| Study | Model | Outcome |
|---|---|---|
| Smith et al., 2022 | Rodent | Reduced neuronal death; improved cognition |
Case Study 2: Antimicrobial Efficacy
In vitro studies have demonstrated that TMP exhibits potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
- Cell Membrane Disruption : TMP interacts with microbial membranes, affecting their integrity.
- Neurotransmitter Modulation : It influences levels of neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective effects.
- Antioxidant Mechanism : By scavenging free radicals, TMP reduces oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
